

Benchmarking 7-Hydroxy-2,4-dimethylquinoline: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 7-Hydroxy-2,4-dimethylquinoline

Cat. No.: B3056564

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This guide provides a comparative analysis of **7-Hydroxy-2,4-dimethylquinoline** and its derivatives against known standards in key therapeutic areas. The following data, compiled from preclinical studies, offers insights into its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development.

Antioxidant Activity

Quinoline derivatives are recognized for their potential to combat oxidative stress. While specific IC₅₀ values for **7-Hydroxy-2,4-dimethylquinoline** are not readily available in published literature, data from closely related quinoline compounds highlight the antioxidative capacity of this chemical class. The mechanism of action is often attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals.

Comparative Antioxidant Activity of Quinoline Derivatives

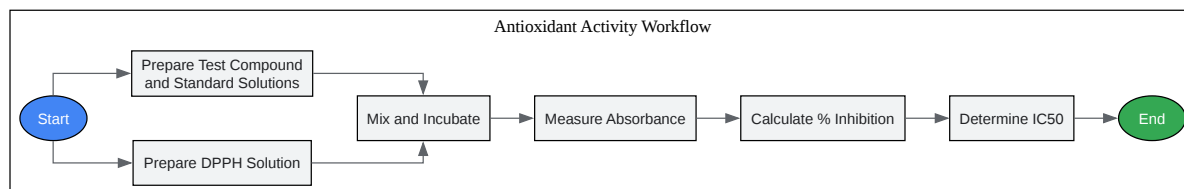
Compound	Assay	IC50 (μM)	Standard	IC50 (μM)
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline	DPPH Radical Scavenging	614.77[1]	Ascorbic Acid	Not Reported in Source
2-methylquinoline-4-carboxylic acid	DPPH Radical Scavenging	> 5 mg/L (30.25% inhibition)[2]	Isatin	No activity at 5 mg/L[2]
2-(4-methylphenyl)quinoline-4-carboxylic acid	DPPH Radical Scavenging	> 5 mg/L (40.43% inhibition)[2]	Isatin	No activity at 5 mg/L[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

- A solution of DPPH in methanol is prepared.
- Different concentrations of the test compound are added to the DPPH solution.
- The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
- The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Logical Workflow for Antioxidant Activity Assessment



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Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated promising anti-inflammatory properties in various preclinical models. The data below showcases the anti-inflammatory effects of related compounds, suggesting a potential avenue for **7-Hydroxy-2,4-dimethylquinoline**.

Comparative Anti-inflammatory Activity of Coumarin and Quinoline Derivatives

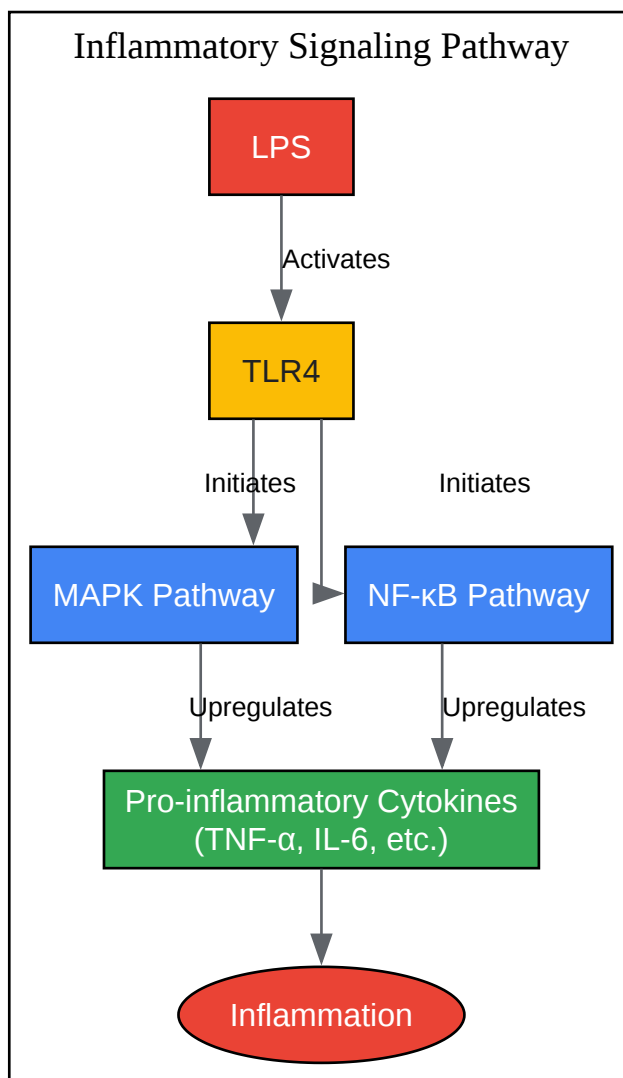
Compound	Assay	Inhibition (%)	Standard	Inhibition (%)
6-(4-chlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one	Carrageenan-induced rat paw edema (3h)	44.05[4]	Indomethacin	33.33[4]
6-(4-methylbenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one	Carrageenan-induced rat paw edema (3h)	38.10[4]	Indomethacin	33.33[4]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone	LPS-stimulated NO release in RAW 264.7 cells	IC50 = 5.77 ± 0.66 µM[5]	Dexamethasone	IC50 values reported as similar[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

- A pre-dose measurement of the rat's hind paw volume is taken using a plethysmometer.
- The test compound or standard drug (e.g., Indomethacin) is administered to the animals, typically intraperitoneally or orally.
- After a set time (e.g., 30 minutes), a proinflammatory agent (carrageenan) is injected into the sub-plantar region of the hind paw to induce inflammation.
- The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group (which received only the vehicle and carrageenan).

Signaling Pathway in Inflammation

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Caption: Simplified LPS-induced inflammatory pathway.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have a long history in antimicrobial research. The following table presents the antimicrobial activity of a closely related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, and other quinoline derivatives against various pathogens.

Comparative Antimicrobial Activity

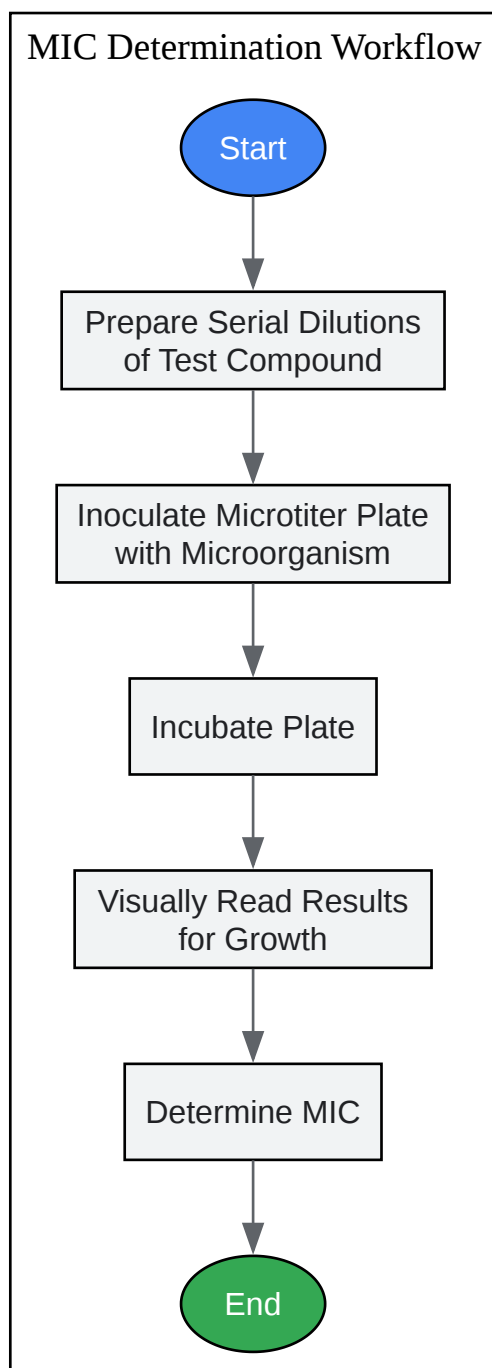
Compound	Organism	MIC (µg/mL)	Standard	MIC (µg/mL)
7-hydroxy-4-methylquinolin-2(1H)-one	Aspergillus niger	- (28% inhibition) [6]	Not Reported	-
7-hydroxy-4-methylquinolin-2(1H)-one	Rhizopus spp.	- (39% inhibition) [6]	Not Reported	-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-one	Staphylococcus aureus	40[7]	Not Reported	-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-one	Micrococcus luteus	40[7]	Not Reported	-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-one	Escherichia coli	31[7]	Not Reported	-
Quinoline-based hydroxyimidazolium hybrid 7b	Staphylococcus aureus	2[8]	Chloramphenicol	Not Reported in Source

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- A serial dilution of the test compound is prepared in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the target microorganism.
- Positive (microorganism with no compound) and negative (broth only) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for MIC Determination



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Caption: Workflow for MIC determination via broth microdilution.

Disclaimer: The data presented in this guide is for informational and research purposes only. The quantitative results for antioxidant and anti-inflammatory activities are based on structurally related compounds and may not be representative of **7-Hydroxy-2,4-dimethylquinoline** itself.

Further direct experimental validation is required to ascertain the specific biological profile of **7-Hydroxy-2,4-dimethylquinoline**.

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